
2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a useful research compound. Its molecular formula is C11H13ClF3NO and its molecular weight is 267.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (DMDF-HCl) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, particularly in pharmacology and therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and dimethyl substituents, influences its chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of DMDF-HCl is C11H13ClF3NO with a molecular weight of approximately 267.68 g/mol. The presence of the trifluoromethyl group enhances its hydrophobicity and may contribute to its biological activity. The compound is synthesized through various methods involving key reactions that yield the desired heterocyclic structure.
Biological Activity Overview
Research indicates that DMDF-HCl exhibits several biological activities, primarily through its modulation of ATP-sensitive potassium channels (KATP channels). These channels are crucial in regulating insulin secretion in pancreatic beta cells and maintaining vascular tone in smooth muscle cells. The following sections detail specific biological activities and findings related to DMDF-HCl.
Modulation of KATP Channels
Studies have shown that DMDF-HCl acts as a modulator of KATP channels, which are integral to metabolic regulation. In particular:
- Insulin Secretion : DMDF-HCl has been evaluated for its effects on glucose-induced insulin release. While it demonstrated lower activity in this regard compared to some analogs, it still holds potential as a therapeutic agent for type 2 diabetes by influencing insulin dynamics.
- Vascular Relaxation : The compound exhibited comparable or enhanced myorelaxant effects on vascular smooth muscle cells, suggesting its utility in managing hypertension through vasodilation mechanisms .
Antagonistic Activities
Further investigations into related benzoxazine derivatives have revealed significant antagonistic activities against serotonin receptors:
- 5-HT3 Receptor Antagonism : A series of benzoxazine derivatives were synthesized and tested for their ability to antagonize 5-HT3 receptors. The introduction of specific substituents at the 2 position of the benzoxazine ring was found to enhance receptor affinity significantly . This suggests that structural modifications can lead to improved pharmacological profiles.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of DMDF-HCl relative to other benzoxazine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3,4-Dihydro-2H-1,4-benzoxazine | Lacks trifluoromethyl group | Different activity profile |
6-Chloro-2-methylbenzoxazine | Contains chlorine instead of trifluoromethyl | Varying reactivity |
3-Methyl-6-(trifluoromethyl)-benzoxazine | Similar trifluoromethyl group | Altered sterics affecting activity |
This table illustrates how the trifluoromethyl substitution in DMDF-HCl may influence its solubility and interactions differently than its analogs.
Case Studies and Research Findings
Several studies have focused on the biological implications of DMDF-HCl:
- Diabetes Management : Research has indicated that while DMDF-HCl is less potent than some other KATP channel openers in stimulating insulin release, it may still provide beneficial effects in glucose metabolism regulation.
- Vascular Studies : In experiments involving vascular smooth muscle cells, DMDF-HCl demonstrated significant relaxation effects, indicating potential applications in treating hypertension.
- Serotonin Receptor Studies : A study evaluating various benzoxazine derivatives showed that modifications at specific positions could lead to compounds with high affinity for serotonin receptors, suggesting pathways for developing new antidepressants or antiemetics .
科学的研究の応用
Pharmacological Applications
The compound has been investigated for its role as a potassium channel opener (KCO). Research indicates that derivatives of benzoxazine compounds exhibit vasorelaxant properties, making them potential candidates for treating cardiovascular diseases. A study highlighted that certain derivatives displayed vasorelaxant potency significantly higher than existing drugs like levcromakalim .
Material Science
Due to its unique chemical structure, 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is also being explored in material science. Its properties could be beneficial in developing advanced materials such as polymers with enhanced thermal and chemical resistance.
Organic Synthesis
The compound can serve as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Case Studies
Several studies have documented the efficacy of benzoxazine derivatives in various applications:
特性
IUPAC Name |
2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c1-10(2)6-15-8-5-7(11(12,13)14)3-4-9(8)16-10;/h3-5,15H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLVRDXUKZZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=CC(=C2)C(F)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。